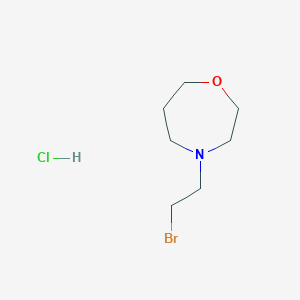

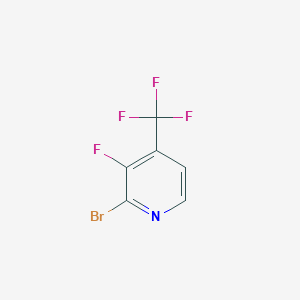

2-Bromo-3-fluoro-4-(trifluorometil)piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine is a fluorinated building block . It has an empirical formula of C6H3BrF3N and a molecular weight of 225.99 . It is used in the synthesis of various agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine consists of a pyridine ring with bromo, fluoro, and trifluoromethyl substituents . The presence of these substituents imparts unique physicochemical properties to the molecule .Physical And Chemical Properties Analysis

2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine has a refractive index of 1.478, a boiling point of 84-85 °C/14 mmHg, and a density of 1.827 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Aplicaciones Agroquímicas

Los derivados de trifluorometilpiridina (TFMP), como la 2-Bromo-3-fluoro-4-(trifluorometil)piridina, son ampliamente utilizados en la industria agroquímica . El uso principal de los derivados de TFMP es en la protección de los cultivos contra las plagas . El fluazifop-butilo fue el primer derivado de TFMP introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .

Aplicaciones Farmacéuticas

Varios derivados de TFMP también se utilizan en la industria farmacéutica . Se ha otorgado la aprobación de comercialización a cinco productos farmacéuticos que contienen el grupo TFMP, y muchos candidatos se encuentran actualmente en ensayos clínicos . Se cree que las actividades biológicas de los derivados de TFMP se deben a la combinación de las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas del grupo piridina .

Aplicaciones Veterinarias

Además de su uso en medicina humana, los derivados de TFMP también se utilizan en la industria veterinaria . Se ha otorgado la aprobación de comercialización a dos productos veterinarios que contienen el grupo TFMP .

Síntesis de Marcos Metal-Orgánicos (MOFs)

La this compound puede utilizarse en la síntesis de marcos metal-orgánicos (MOFs) . Los MOF son una clase de compuestos que consisten en iones metálicos o agrupaciones coordinadas a ligandos orgánicos para formar estructuras unidimensionales, bidimensionales o tridimensionales.

Preparación de Aminopiridinas

La 2-Fluoro-4-(trifluorometil)piridina actúa como reactivo en la preparación de aminopiridinas mediante reacciones de aminación . Las aminopiridinas son una clase de compuestos químicos que consisten en un anillo de piridina donde uno o más átomos de hidrógeno son reemplazados por un grupo amino.

Ligando Catalítico para la Preparación Regioselectiva de Tetrametilbifenilos

La 2-Fluoro-4-(trifluorometil)piridina también se utiliza como ligando catalítico para la preparación regioselectiva de tetrametilbifenilos mediante el acoplamiento oxidativo aeróbico de xileno catalizado por paladio . Los tetrametilbifenilos son una clase de compuestos orgánicos que se utilizan en diversas reacciones químicas debido a sus propiedades únicas.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that this compound is used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and inhibiting their action can have significant effects on cellular function.

Mode of Action

It is known that it acts as a reactant in the preparation of aminopyridines through amination reactions . This suggests that it may interact with its targets through the formation of new chemical bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine are likely related to its role as a reactant in the preparation of aminopyridines . Aminopyridines are a class of compounds that can influence various biochemical pathways, including those involved in cell signaling, neurotransmission, and other cellular processes.

Result of Action

The molecular and cellular effects of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine’s action are likely to be diverse, given its role in the synthesis of aminopyridines . These compounds can have various effects on cells, depending on their specific structures and the pathways they influence.

Análisis Bioquímico

Biochemical Properties

2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It is often used as a building block in the preparation of pyrazolopyridines, which are kinase inhibitors used in the treatment of cancer and neurodegenerative diseases . This compound interacts with various enzymes and proteins, including kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine and these enzymes is typically characterized by the formation of covalent bonds, leading to the inhibition of enzyme activity.

Cellular Effects

The effects of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific kinases, this compound can alter the phosphorylation status of various proteins, thereby affecting downstream signaling pathways. This can lead to changes in gene expression and metabolic activities within the cell. Studies have shown that 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. This compound binds to the active site of the kinase enzyme, preventing the transfer of phosphate groups to substrate molecules. This inhibition can lead to a decrease in the activity of signaling pathways that are essential for cell proliferation and survival. Additionally, 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine can affect gene expression by modulating the activity of transcription factors, which are proteins that regulate the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals. Over time, 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of kinase activity and persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, this compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, it may induce toxic effects, including liver damage and gastrointestinal disturbances. Threshold effects have been observed, where a specific dosage level is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze the oxidation of this compound. The metabolites of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The interaction with cytochrome P450 enzymes is crucial for the detoxification and elimination of this compound from the body .

Transport and Distribution

Within cells and tissues, 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, specific transporters and binding proteins may facilitate its movement within the cell. The localization and accumulation of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine is an important factor in its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. The localization of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine can also affect its ability to inhibit kinase activity and modulate cellular processes .

Propiedades

IUPAC Name |

2-bromo-3-fluoro-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-5-4(8)3(1-2-12-5)6(9,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFDOQWDICLWTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227577-05-0 |

Source

|

| Record name | 2-bromo-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)

![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)

![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)